molecular formula C13H8BrNO4 B4033272 2-nitrophenyl 2-bromobenzoate

2-nitrophenyl 2-bromobenzoate

Cat. No.: B4033272
M. Wt: 322.11 g/mol
InChI Key: WWZRCFHGINUHLI-UHFFFAOYSA-N
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Description

2-Nitrophenyl 2-bromobenzoate is an aromatic ester featuring a nitro group at the ortho position of the phenyl ring and a bromine substituent at the ortho position of the benzoate moiety. This compound is structurally characterized by its electron-withdrawing substituents (nitro and bromo groups), which influence its reactivity, stability, and applications in organic synthesis.

Properties

IUPAC Name

(2-nitrophenyl) 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO4/c14-10-6-2-1-5-9(10)13(16)19-12-8-4-3-7-11(12)15(17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZRCFHGINUHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrophenyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to yield 2-nitrobenzoic acid and 2-bromobenzoic acid . For instance, sodium hydroxide in aqueous methanol promotes hydrolysis, while acidic workup with dilute HCl isolates the carboxylic acids .

Table 1: Hydrolysis Products

Reaction ConditionProduct
Acidic (HCl)2-nitrobenzoic acid + 2-bromobenzoic acid
Basic (NaOH)Sodium salts of 2-nitrobenzoic acid and 2-bromobenzoic acid

Nucleophilic Substitution

The bromine substituent at the ortho position is reactive toward nucleophilic displacement. For example, 4-nitrophenyl 4-chloro-3-bromobenzoate (a related compound) reacts with piperidine in DMSO/water mixtures, yielding substitution products . While direct data for 2-bromo substitution is limited, analogous reactions suggest:

  • Kinetic Data : Reactions with nucleophiles (e.g., piperidine) follow second-order kinetics, with rate constants (kobsdk_{obsd}) dependent on nucleophile concentration .

  • Table 2: Kinetic Data (Analogous System)

    [Piperidine] (10⁻³ M)kobsdk_{obsd} (10⁻² s⁻¹)
    0.8451.88
    1.683.79
    2.515.67
    3.347.58
    4.169.54

Catalytic Reactions

MOF catalysts like Cu₃(BTC)₂ enable efficient esterification and transesterification reactions. For example, 4-nitrophenyl 2-bromobenzoate (4j) was synthesized using this MOF, highlighting its role in activating ester linkages .

Mechanism :

  • Coordination : The MOF’s copper nodes coordinate to the ester’s carbonyl oxygen.

  • Nucleophilic Attack : The activated ester undergoes nucleophilic substitution or transesterification.

Structural Influences on Reactivity

  • Dihedral Angles : The nitro group forms a dihedral angle of ~19° with the benzene ring, influencing electron distribution and reactivity .

  • Hydrogen Bonding : Weak C—H⋯O interactions in crystals stabilize molecular packing but do not directly affect solution-phase reactivity .

Photochemical and Stability Studies

While not directly studied, analogous nitrobenzyl esters undergo photochemical cleavage via aci-tautomer intermediates . The stability of 2-nitrophenyl 2-bromobenzoate in aqueous buffers may depend on pH, with hemiacetal formation (if applicable) affecting hydrolysis rates .

Antimicrobial Activity

Nitro-substituted benzoates exhibit enhanced antimicrobial activity, though this is unrelated to their chemical reactivity . The nitro group’s electron-withdrawing nature may stabilize reactive intermediates during biological interactions.

Scientific Research Applications

2-Nitrophenyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-nitrophenyl 2-bromobenzoate involves its reactivity towards nucleophiles and reducing agents. The nitro group can participate in electron-withdrawing interactions, making the compound more susceptible to nucleophilic attack. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and the generation of various derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The nitro and bromo groups in 2-nitrophenyl 2-bromobenzoate confer distinct electronic and steric properties. Comparisons with analogous compounds reveal:

  • Nitro Group Influence: Nitro-substituted phenyl esters (e.g., 3-((2-nitrophenyl)methylene-amino-2-oxazolidinone [NPAOZ]) exhibit enhanced stability under acidic conditions due to the electron-withdrawing nitro group, which reduces nucleophilic attack on the ester linkage .
  • Bromine Substitution: Brominated benzoates (e.g., 2-bromobenzamide derivatives) are known for their utility in cross-coupling reactions, where the bromine acts as a leaving group in Suzuki-Miyaura or Ullmann reactions. This property is shared with this compound, though its nitro group may further activate the benzoate moiety for substitution .

Stability and Degradation Pathways

  • Hydrolytic Stability: Compared to non-halogenated esters (e.g., methyl benzoate), brominated esters like this compound are less prone to hydrolysis due to the steric hindrance and electron-withdrawing effects of bromine and nitro groups. However, they are more susceptible to photodegradation, as nitro groups often act as chromophores .
  • Thermal Stability : Brominated aromatic esters generally decompose at higher temperatures (>200°C) compared to their chloro or fluoro analogs, as observed in thermogravimetric analyses of related compounds .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Substituents Stability (pH 7, 25°C) Key Applications
This compound 306.11 o-NO₂, o-Br High hydrolytic stability Cross-coupling reactions, analytical standards
2-Bromobenzamide 200.02 o-Br Moderate stability Suzuki-Miyaura reactions
3-Nitrophenyl acetate 181.15 m-NO₂ Low hydrolytic stability Photolabile protecting groups
NPAOZ 263.23 2-NO₂, oxazolidinone High UV detectability LC-MS internal standard

Research Findings and Limitations

  • Synthetic Challenges : The steric hindrance from ortho-substituents in this compound may complicate regioselective reactions, as observed in nitrophenyl caged compounds .
  • Gaps in Data : Direct spectroscopic or kinetic data for this compound are absent in the provided evidence. Conclusions are inferred from structurally related nitrophenyl esters and brominated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-nitrophenyl 2-bromobenzoate
Reactant of Route 2
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2-nitrophenyl 2-bromobenzoate

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